molecular formula C5H13NO2 B129640 3-Aminopentane-1,5-diol CAS No. 1117-23-3

3-Aminopentane-1,5-diol

Cat. No. B129640
CAS RN: 1117-23-3
M. Wt: 119.16 g/mol
InChI Key: MYKSNXIYXPKLQD-UHFFFAOYSA-N
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Description

3-Aminopentane-1,5-diol is a compound with the molecular formula C5H13NO2 . It has a molecular weight of 119.16 g/mol . The IUPAC name for this compound is 3-aminopentane-1,5-diol .


Molecular Structure Analysis

The InChI code for 3-Aminopentane-1,5-diol is InChI=1S/C5H13NO2/c6-5(1-3-7)2-4-8/h5,7-8H,1-4,6H2 . The Canonical SMILES structure is C(CO)C(CCO)N .


Physical And Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 4 . The Topological Polar Surface Area is 66.5 Ų . The compound is air sensitive .

Scientific Research Applications

Dermatological Applications

3-Aminopentane-1,5-diol, closely related to pentane-1,5-diol, has been examined for its utility in dermatology, particularly in topical pharmaceutical products. Comparisons with other diols like propane-1,2-diol (propylene glycol) have highlighted its potential benefits. Research indicates that pentane-1,5-diol is safe and more effective than several other diols regarding drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and toxicity. Clinical trials support its efficacy and safety for topical administration, making it an attractive substance for pharmaceutical formulations (Jacobsson Sundberg & Faergemann, 2008).

Catalytic Hydrogenation for Fine Chemicals

Recent advances in catalytic hydrogenation of furfural and its derivatives to pentanediol, including 1,5-pentanediol, demonstrate its role as a high-value fine chemical. The process for preparing 1,5-pentanediol from furfural showcases green chemistry principles, significant research value, and application prospects. The systematic review of catalysts used in this conversion highlights the development of efficient and stable catalyst systems for industrial application, marking an important step in sustainable chemical synthesis (Tan et al., 2021).

Downstream Processing in Biotechnology

The study of downstream processing of biologically produced diols, including 1,3-propanediol and 2,3-butanediol, sheds light on the importance of efficient separation techniques in bioprocessing. While not directly mentioning 3-Aminopentane-1,5-diol, this research underscores the critical nature of recovery and purification steps in the microbial production of diols, which can account for more than 50% of total production costs. The exploration of advanced separation technologies such as aqueous two-phase extraction, pervaporation, and reverse osmosis offers insight into the potential for optimizing the production of related diols (Xiu & Zeng, 2008).

Liquid Crystal Research

Research on methylene-linked liquid crystal dimers, including structures analogous to 3-Aminopentane-1,5-diol, indicates the potential for creating novel liquid crystal phases. Studies on dimers like 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane show the existence of unique nematic phases that could have implications for the development of advanced liquid crystal technologies. The exploration of odd-membered methylene-linked dimers and their contribution to the emergence of new nematic phases highlights the intersection of organic chemistry and materials science, suggesting avenues for future innovation in display technologies and beyond (Henderson & Imrie, 2011).

Safety And Hazards

The compound is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

A nonaqueous process for the synthesis of 3-amino-pentan-1,5-diol has been developed . This process involves four optimized chemical reactions using two solvents in 89% overall yield and 97−98 area % purity . This development suggests potential future directions for the large-scale production of 3-Aminopentane-1,5-diol.

properties

IUPAC Name

3-aminopentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c6-5(1-3-7)2-4-8/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKSNXIYXPKLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopentane-1,5-diol

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